1-Testosterone, also known as δ1-dihydrotestosterone, 1-DHT, and dihydroboldenone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by its potent androgenic properties and is primarily used in veterinary medicine for promoting muscle growth and in bodybuilding for performance enhancement. The compound is recognized for its ability to stimulate anabolic processes while minimizing estrogenic effects, making it a popular choice among athletes and bodybuilders.
1-Testosterone is synthesized from testosterone through a chemical modification process that involves the reduction of the double bond at the C4 position. This transformation enhances its anabolic potency while reducing its conversion to estrogen, which is a significant advantage in performance enhancement contexts.
1-Testosterone falls under the category of androgens and anabolic steroids. It is classified as a 17β-hydroxy steroid and a 3-oxo-Delta(1) steroid, with a chemical formula of C19H28O2. Its structure allows it to bind effectively to androgen receptors, leading to increased protein synthesis and muscle growth.
The synthesis of 1-Testosterone typically involves several methods, including:
The synthesis can be optimized through various conditions such as temperature, pressure, and the choice of solvents. Controlled environments are crucial to maximize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation.
1-Testosterone has a complex molecular structure characterized by four fused rings typical of steroid compounds. The structural formula can be represented as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
1-Testosterone participates in various chemical reactions typical of steroid compounds:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions dictate the major products formed during these reactions.
The mechanism of action for 1-Testosterone involves binding to androgen receptors in target tissues such as muscle and bone. Upon binding, it activates signaling pathways that promote:
Research has shown that 1-Testosterone exhibits a higher binding affinity for androgen receptors compared to testosterone, which contributes to its enhanced anabolic effects without significant estrogenic activity.
1-Testosterone is primarily used in:
Research continues into its potential therapeutic applications for conditions such as muscle wasting diseases, where enhancing muscle mass is critical for patient recovery.
The development of 1-Testosterone occurred against the backdrop of mid-20th century efforts to dissociate anabolic from androgenic effects in steroid molecules. Following the isolation of testosterone in 1935 and subsequent synthesis of early AAS like methandrostenolone (1950s), researchers pursued structural variants to optimize muscle-building properties [1] [8]. 1-Testosterone emerged from systematic exploration of A-ring modifications, specifically the relocation of the double bond from the Δ⁴ position (between carbons 4-5) in testosterone to the Δ¹ position (between carbons 1-2) [3]. This alteration aimed to resist aromatization (estrogen conversion) and 5α-reduction while enhancing metabolic stability [7].
Early pharmacological studies classified it as a potent non-aromatizing androgen. A pivotal 2006 investigation demonstrated that 1-T bound the androgen receptor (AR) with high selectivity and stimulated AR-dependent transactivation comparably to testosterone propionate. Crucially, it exerted equipotent effects on the levator ani muscle (anabolic indicator), prostate, and seminal vesicles (androgenic indicators) in rodent models, confirming its dual AAS classification [3] [7]. Unlike some predecessors, its potency manifested without requiring metabolic activation, distinguishing it from prohormones like 1-androstenedione [3].
Table 1: Key Historical Milestones in 1-Testosterone Development
| Time Period | Development Phase | Significant Findings/Events |
|---|---|---|
| 1930s | Testosterone Isolation | Isolation and synthesis of testosterone enabled steroid pharmacology [1] |
| 1950s–1970s | Early AAS Innovation | Creation of first-generation synthetic AAS targeting tissue selectivity [8] |
| Late 1990s–Early 2000s | 1-T Characterization | Identification of 1-Testosterone's molecular structure and AR binding affinity [3] |
| 2006 | Pharmacodynamic Validation | Published evidence of 1-T's potent anabolic-androgenic activity in vivo [3] |
1-Testosterone (IUPAC: 17β-hydroxy-5α-androst-1-en-3-one) is defined by two critical modifications relative to endogenous testosterone:
These modifications confer distinct biochemical properties:
Table 2: Structural and Functional Comparison with Endogenous Androgens
| Structural Feature | Testosterone | Dihydrotestosterone (DHT) | 1-Testosterone |
|---|---|---|---|
| A-ring Double Bond | Δ⁴ (C4-C5) | None (saturated) | Δ¹ (C1-C2) |
| C3 Functional Group | Ketone | Ketone | Ketone |
| C17 Modification | β-OH | β-OH | β-OH |
| 5α-Reduced | No | Yes | Yes |
| Aromatization Potential | Yes | No | No |
| Primary Mechanism of AR Activation | Requires activation (to DHT) in many tissues | Direct high-affinity binder | Direct high-affinity binder |
1-Testosterone initially entered the U.S. market in the early 2000s under the legal gray area of "prohormones" or "designer steroids." Leveraging the 1994 Dietary Supplement Health and Education Act (DSHEA), suppliers marketed it as a precursor to bioactive androgens, circumventing drug regulations [3] [8]. Its chemical identity—distinct from scheduled testosterone derivatives—allowed temporary avoidance of Anabolic Steroid Control Act (1990) restrictions.
This changed with the Anabolic Steroid Control Act of 2004, which expanded the legal definition of anabolic steroids to include specific structural analogs and prohormones. Effective January 20, 2005, 1-Testosterone was explicitly listed as a Schedule III controlled substance under the Controlled Substances Act (21 U.S.C. § 802) [3] [8]. This reclassification reflected:
Post-2005, 1-T possession without a prescription carries criminal penalties, ending its over-the-counter status. Its prohormones (e.g., 1-androstenediol, 1-androstenedione) were similarly scheduled, closing precursor loopholes [3] [8].
Table 3: Regulatory Timeline for 1-Testosterone in the United States
| Year | Regulatory Action | Impact on 1-T Status |
|---|---|---|
| Pre-2004 | Marketed as "Prohormone" | Sold legally as dietary supplement |
| 2004 | Anabolic Steroid Control Act Amendments | Explicitly named 1-T as a controlled steroid analog |
| 2005 | DEA Scheduling Enforcement | Classified as Schedule III controlled substance (effective Jan 2005) |
| Post-2005 | Ongoing Regulation | Illegal without prescription; included in WADA prohibited list |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8